Isoamyl acetoacetate

Description

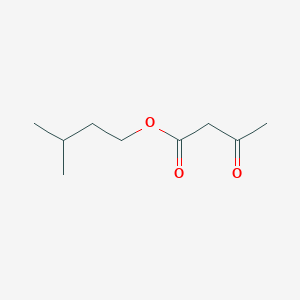

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(2)4-5-12-9(11)6-8(3)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRGPLDMNNGHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177648 | |

| Record name | Isoamyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid; ethereal, fruity, somewhat herbaceous, winey, fermented apple-like odour | |

| Record name | Isoamyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 91.00 °C. @ 6.00 mm Hg | |

| Record name | 3-Methylbutyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Isoamyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.954 (10°) | |

| Record name | Isoamyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2308-18-1 | |

| Record name | 3-Methylbutyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QVH533ZIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

isoamyl acetoacetate chemical properties

An In-depth Technical Guide to the Chemical Properties of Isoamyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Isoamyl acetoacetate (IUPAC name: 3-methylbutyl 3-oxobutanoate) is a β-keto ester of significant interest in both academic and industrial settings. Valued for its pleasant, fruity aroma, it serves as a key component in the flavor and fragrance industries.[1][2] Beyond its organoleptic properties, its true utility for the research scientist lies in its versatile chemical reactivity. The presence of two carbonyl groups in a β-relationship imparts unique characteristics, most notably the presence of acidic α-protons and the capacity for keto-enol tautomerism. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of isoamyl acetoacetate, offering field-proven insights and detailed protocols for its handling and characterization.

Synthesis and Mechanistic Considerations

The preparation of isoamyl acetoacetate is most commonly achieved via the transesterification of a more readily available acetoacetate ester, such as ethyl acetoacetate, with isoamyl alcohol. This method is favored for its efficiency and reliance on standard laboratory techniques.

Causality in Experimental Design: The Logic of Transesterification

The core of this synthesis is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[3] To ensure a high yield of the desired product, the equilibrium must be deliberately shifted towards the product side. This is accomplished through two primary strategies:

-

Use of Excess Reagent: Employing an excess of isoamyl alcohol, which is often more cost-effective and easier to remove than the other reactants or products, drives the reaction forward according to Le Châtelier's principle.[3]

-

Removal of a Product: The reaction produces ethanol as a byproduct. If the reaction temperature is carefully controlled to be above the boiling point of ethanol but below that of the other components, ethanol can be distilled off as it is formed, effectively preventing the reverse reaction.

The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, serves to protonate the carbonyl oxygen of the ethyl acetoacetate, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of isoamyl alcohol.[4][5]

Experimental Protocol: Synthesis of Isoamyl Acetoacetate

This protocol describes a representative lab-scale synthesis via acid-catalyzed transesterification.

Materials:

-

Ethyl acetoacetate

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate and a molar excess (e.g., 2-3 equivalents) of isoamyl alcohol.

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% of the total reactant moles).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by observing the formation of ethanol or via Thin Layer Chromatography (TLC). The reaction is typically refluxed for 1-2 hours.

-

Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Causality: This step is critical to quench the reaction and remove any remaining acid. Vent the funnel frequently to release CO₂ gas produced during neutralization.[6]

-

Workup - Extraction: Allow the layers to separate. The lower aqueous layer is drained and discarded. Wash the remaining organic layer sequentially with water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

Drying: Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps, indicating the removal of residual water.

-

Purification: Filter off the drying agent. The crude isoamyl acetoacetate can be purified by fractional distillation under reduced pressure to prevent decomposition. Collect the fraction boiling at approximately 89-91 °C at 6 mm Hg.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of isoamyl acetoacetate.

Physicochemical Properties

The physical properties of isoamyl acetoacetate are summarized below. These values are critical for its handling, purification, and application in various formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [7] |

| Appearance | Colorless clear liquid | [1][7] |

| Odor | Sweet, ethereal, fruity, ripe banana, winey | [1][7] |

| Boiling Point | 222-224 °C @ 760 mm Hg89-91 °C @ 6 mm Hg | [1] |

| Density | 0.956 - 0.964 g/cm³ @ 25 °C | [1] |

| Refractive Index | 1.426 - 1.430 @ 20 °C | [1] |

| Solubility | Soluble in alcohol and oils; sparingly soluble in water. | [1][7] |

| Flash Point | 101.67 °C (215 °F) | [1] |

| logP (o/w) | 1.740 (estimated) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of synthesized isoamyl acetoacetate.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. For isoamyl acetoacetate, two distinct carbonyl absorptions are expected due to the keto and ester moieties.

-

~1745 cm⁻¹ (strong, sharp): This peak corresponds to the C=O stretching vibration of the ester group.

-

~1720 cm⁻¹ (strong, sharp): This absorption is characteristic of the C=O stretching of the ketone group.

-

~1150-1300 cm⁻¹ (strong): A broad and strong absorption region corresponding to the C-O stretching vibrations of the ester.

-

~2870-2960 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic isoamyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted):

-

~0.9 ppm (doublet, 6H): The two equivalent methyl groups (-CH(CH₃ )₂) of the isoamyl moiety.

-

~1.5 ppm (multiplet, 2H): The methylene group (-CH₂ -CH(CH₃)₂) in the isoamyl group.

-

~1.7 ppm (multiplet, 1H): The methine proton (-CH (CH₃)₂) of the isoamyl group.

-

~2.2 ppm (singlet, 3H): The methyl protons adjacent to the ketone carbonyl (-C(=O)CH₃ ).

-

~3.4 ppm (singlet, 2H): The active methylene protons between the two carbonyls (-C(=O)CH₂ C(=O)-). This peak may be broadened due to keto-enol tautomerism.

-

~4.1 ppm (triplet, 2H): The methylene protons of the isoamyl group adjacent to the ester oxygen (-OCH₂ -).

¹³C NMR (Predicted):

-

~22.5 ppm: Isoamyl group methyl carbons.

-

~25.0 ppm: Isoamyl group methine carbon.

-

~30.0 ppm: Ketone methyl carbon.

-

~37.2 ppm: Isoamyl group -CH₂- carbon.

-

~50.0 ppm: Alpha-carbon (between carbonyls).

-

~64.0 ppm: Isoamyl group -OCH₂- carbon.

-

~167.0 ppm: Ester carbonyl carbon.

-

~200.0 ppm: Ketone carbonyl carbon.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry reveals the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 172.

-

Key Fragments: Common fragmentation includes the loss of the isoamyloxy group or parts of the side chain. Expected fragments include:

-

m/z = 85: [CH₃COCH₂CO]⁺, from the cleavage of the ester bond.

-

m/z = 71: [C₅H₁₁]⁺, the isoamyl carbocation.

-

m/z = 43: [CH₃CO]⁺, the acetyl cation, which is often the base peak.[7]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of isoamyl acetoacetate stems from the reactivity conferred by its β-dicarbonyl motif.

Keto-Enol Tautomerism and Acidity

Isoamyl acetoacetate exists as an equilibrium mixture of its keto and enol tautomers. The protons on the α-carbon (the methylene group between the two carbonyls) are significantly more acidic (pKa ≈ 11) than those of a simple ketone or ester. This is because the resulting conjugate base, an enolate, is stabilized by resonance delocalization of the negative charge across both carbonyl oxygen atoms.

The Acetoacetic Ester Synthesis

This classic reaction highlights the utility of β-keto esters. The acidic α-proton can be readily removed by a moderately strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then participate in Sₙ2 reactions with alkyl halides to form a C-C bond at the α-position.[8][9] Subsequent hydrolysis of the ester followed by gentle heating leads to decarboxylation, yielding a substituted ketone.[10][11] This pathway makes isoamyl acetoacetate a valuable precursor for synthesizing various 5-methyl-2-hexanone derivatives.

Reactivity Diagram

Caption: Major sites of chemical reactivity in isoamyl acetoacetate.

Applications

-

Flavor & Fragrance: Widely used to impart sweet, fruity, and buttery notes in food products, beverages, and confectionery.[2]

-

Cosmetics & Perfumery: Incorporated into lotions, shampoos, and perfumes for its pleasant scent.[1][2]

-

Organic Synthesis: Serves as a crucial building block (synthon) for the synthesis of more complex molecules, particularly substituted ketones, via the acetoacetic ester synthesis.[2]

-

Pharmaceuticals: Used in some formulations and as an intermediate in drug synthesis.[2]

Safety and Handling

Isoamyl acetoacetate is classified as a skin and eye irritant.[7] Proper handling procedures are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat when handling.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[2][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

References

- Esterification: the synthesis of isoamyl acetate. (n.d.). Westfield State University.

- isoamyl acetoacetate, 2308-18-1. (n.d.). The Good Scents Company.

- Nomination Background: Isoamyl acetate (CASRN: 123-92-2). (n.d.). National Toxicology Program.

-

Isoamyl acetoacetate. (n.d.). PubChem. Retrieved from [Link]

-

Souza BFB et al. (2019). Esterification of Acetic Acid with Alcohol Isoamyl in the Presence of Enzymatic Catalyst. Dialnet. Retrieved from [Link]

-

Isoamyl acetate. (n.d.). Wikipedia. Retrieved from [Link]

-

Siebel Institute of Technology. (2022). FLAVOR 17 - ISOAMYL ACETATE - BANANA, PEARDROP. YouTube. Retrieved from [Link]

-

Wills, G. (2025). Isolating Isoamyl acetate. Nanalysis NMR Blog. Retrieved from [Link]

-

Brunet-Romero, E. (2012). Preparation of Isoamyl acetate (banana taste). YouTube. Retrieved from [Link]

-

Transesterification of Isoamyl Acetate: An Experiment in Green Organic Chemistry. (2022). Journal of Chemical Education. Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

-

Safety Data Sheet: Isoamyl acetate. (2024). Carl ROTH. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Material Safety Data Sheet - Isoamyl acetate MSDS. (2005). ScienceLab.com. Retrieved from [Link]

-

Acetoacetic-Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Leah4sci. (2018). Acetoacetatic ester synthesis. YouTube. Retrieved from [Link]

Sources

- 1. isoamyl acetoacetate, 2308-18-1 [thegoodscentscompany.com]

- 2. Isoamyl Acetoacetate | 2308-18-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. Isoamyl acetate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Isolating Isoamyl acetate — NMR Blog — Nanalysis [nanalysis.com]

- 7. Isoamyl acetoacetate | C9H16O3 | CID 61296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. carlroth.com [carlroth.com]

Section 1: Chemical Identity and Significance

An In-Depth Technical Guide to the Physical Properties of Isoamyl Acetoacetate

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of isoamyl acetoacetate (IUPAC name: 3-methylbutyl 3-oxobutanoate). Designed for researchers, chemists, and professionals in the pharmaceutical and flavor/fragrance industries, this document moves beyond a simple data sheet. It offers insights into the practical implications of these properties, guiding experimental design, purification strategies, and safe handling protocols.

Isoamyl acetoacetate is a β-keto ester, a class of compounds renowned for its utility as a synthetic intermediate and its prevalence in flavor and fragrance applications. Its structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Understanding its fundamental properties is the cornerstone of its effective application.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylbutyl 3-oxobutanoate | [1] |

| Synonyms | Isopentyl acetoacetate, Acetoacetic acid isoamyl ester | [2][3] |

| CAS Number | 2308-18-1 | [3] |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Chemical Structure | CH₃COCH₂COOCH₂CH₂CH(CH₃)₂ | |

Section 2: Physicochemical Properties: A Practical Perspective

The macroscopic behavior of a compound is dictated by its physical properties. For the laboratory scientist, these values are critical for procedural design, from selecting an appropriate purification method to determining suitable solvent systems.

Table 2: Key Physical and Chemical Properties of Isoamyl Acetoacetate

| Property | Value | Scientific Implication & Causality |

|---|---|---|

| Appearance | Colorless, clear liquid | Indicates high purity; absence of conjugated chromophores.[2] |

| Odor | Ethereal, fruity, winey, fermented apple-like, sweet buttery | Volatility and molecular structure contribute to its characteristic scent, making it valuable in the flavor and fragrance industry.[2] |

| Boiling Point | 222-224 °C (at 760 mmHg) 89-91 °C (at 6 mmHg) | The high atmospheric boiling point suggests strong intermolecular forces. The significant reduction in boiling point under vacuum is critical; it dictates that vacuum distillation is the preferred method for purification to prevent thermal decomposition that can occur at temperatures above 200 °C.[1][2] |

| Specific Gravity | 0.956 - 0.964 @ 25 °C | Being less dense than water (1.0 g/mL), it will form the upper organic layer during aqueous extractions, a key consideration for reaction work-ups.[1] |

| Refractive Index | 1.426 - 1.430 @ 20 °C | This property is a rapid and non-destructive method for assessing the purity of liquid samples. A deviation from this range can indicate the presence of contaminants.[1][2] |

| Solubility | Soluble in alcohol and oils; Insoluble in water | The long alkyl chain (isoamyl group) imparts significant nonpolar character, leading to miscibility with organic solvents but poor solubility in water. This is fundamental for designing liquid-liquid extraction protocols.[2] |

| Flash Point | 101.67 °C (215 °F) | This relatively high flash point classifies it as a combustible, not flammable, liquid, which informs storage and handling requirements. It indicates that it does not ignite easily under ambient conditions.[1][3] |

| Vapor Pressure | 0.167 mmHg @ 25 °C (estimated) | The low vapor pressure corresponds to its relatively high boiling point and explains its persistence in formulations.[1] |

Section 3: Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a synthesized or purchased compound is a non-negotiable step in research. The following spectroscopic data provide a definitive fingerprint for isoamyl acetoacetate.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For isoamyl acetoacetate, the electron ionization (EI) spectrum is characterized by fragmentation that reflects its structure.

Table 3: Principal Mass Spectrometry Peaks (EI-MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Probable Fragment |

|---|---|---|

| 43.0 | 99.99 | [CH₃CO]⁺ (Acetyl cation) - Often the base peak for acetates and methyl ketones. |

| 70.0 | 55.44 | [C₅H₁₀]⁺ (Isopentenyl cation from cleavage and rearrangement of the alcohol moiety). |

| 55.0 | 29.77 | Further fragmentation of the isopentenyl group. |

| 41.0 | 21.42 | [C₃H₅]⁺ (Allyl cation). |

| 85.0 | 19.52 | [CH₃COCH₂CO]⁺ (Acetoacetyl cation). |

Source: PubChem CID 61296[2]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present. As a β-keto ester, isoamyl acetoacetate exhibits two distinct carbonyl absorptions.

Table 4: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

|---|---|---|---|

| ~2960, 2875 | Strong | C-H Stretch (Alkyl) | Corresponds to the sp³ C-H bonds in the isoamyl and acetyl groups.[4] |

| ~1745 | Strong | C=O Stretch (Ester) | This is the characteristic absorption for the ester carbonyl group.[4] |

| ~1720 | Strong | C=O Stretch (Ketone) | This absorption corresponds to the ketone carbonyl group. The presence of two distinct C=O peaks is a hallmark of a β-keto ester.[4] |

| ~1150-1250 | Strong | C-O Stretch (Ester) | Represents the stretching vibration of the C-O single bond in the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Table 5: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.9 | Doublet | 6H | -CH(CH₃ )₂ |

| ~1.5 | Quartet | 2H | -OCH₂CH₂ CH- |

| ~1.7 | Multiplet | 1H | -CH₂CH (CH₃)₂ |

| ~2.2 | Singlet | 3H | CH₃ CO- |

| ~3.4 | Singlet | 2H | -COCH₂ CO- |

| ~4.1 | Triplet | 2H | -OCH₂ CH₂- |

Note: These are predicted values; actual spectra may vary based on solvent and instrument.[5]

Section 4: Experimental Workflow: Synthesis and Purification

A self-validating protocol is one where the steps are logically derived from the compound's known properties and the outcomes at each stage can be clearly assessed. Here, we outline a robust workflow for the preparation and purification of isoamyl acetoacetate.

Scientist's Rationale for Method Selection

While the Claisen condensation is a classic method for forming β-keto esters, a more direct and often higher-yielding approach for a specific ester like isoamyl acetoacetate is the transesterification of ethyl acetoacetate with isoamyl alcohol .[6] This reaction is typically acid-catalyzed and driven to completion by removing the ethanol byproduct through distillation. This method avoids the strong basic conditions of the Claisen condensation, which can sometimes lead to side reactions.

Purification is dictated by the boiling point. The atmospheric boiling point of ~223 °C is sufficiently high to risk decomposition. Therefore, vacuum distillation is the mandatory choice, allowing the compound to boil at a much lower temperature (~90 °C), preserving its integrity.[1][2]

Workflow Diagram: Synthesis to Pure Product

Caption: Workflow for Isoamyl Acetoacetate Synthesis and Purification.

Detailed Experimental Protocol: Synthesis

-

Apparatus Setup: Assemble a round-bottom flask with a distillation head, condenser, and collection flask. This setup allows for the removal of the ethanol byproduct as it forms.

-

Charging the Flask: To the round-bottom flask, add isoamyl alcohol (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).

-

Reaction: Heat the mixture to a gentle reflux. The lower-boiling ethanol (b.p. 78 °C) will distill off, driving the equilibrium towards the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Completion: Once the starting material is consumed (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

Detailed Experimental Protocol: Work-up and Purification

-

Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst. Causality: Failure to neutralize the acid will interfere with the extraction and can cause degradation during distillation.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Causality: Water must be removed as it will co-distill with the product and affect purity measurements.

-

Concentration: Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to remove the diethyl ether solvent.

-

Vacuum Distillation: Transfer the crude oil to a distillation apparatus suitable for vacuum. Apply vacuum (target ~6 mmHg) and gently heat. Collect the fraction boiling between 89-91 °C.[1][2]

-

Characterization: Confirm the purity and identity of the collected fraction using GC-MS, IR, NMR, and by measuring its refractive index.

Section 5: Safety and Handling

Professional laboratory practice demands a thorough understanding of a chemical's hazards. Isoamyl acetoacetate is classified as an irritant.

Table 6: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

|

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Source: TCI America[3]Expert Insight on Handling: The primary hazards are dermal and ocular. The causality for requiring specific personal protective equipment (PPE) is direct:

-

Nitrile Gloves: Provide a sufficient barrier against incidental skin contact.

-

Safety Goggles/Glasses: Essential to prevent splashes from causing serious eye irritation.

-

Laboratory Coat: Protects skin and clothing from spills. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any aerosolized droplets or vapors, especially when heating.

Section 6: Applications in Research and Industry

The physical properties of isoamyl acetoacetate directly influence its primary applications:

-

Flavoring Agent: Its pleasant, fruity odor and relatively low volatility allow it to be used as a flavor component in food products. It is recognized as a flavoring agent by regulatory bodies.[2]

-

Fragrance Component: Used to impart sweet, fruity top notes in fragrances for cosmetics, shampoos, and lotions.[1]

-

Synthetic Intermediate: As a β-keto ester, the α-protons (the CH₂ group between the carbonyls) are acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then be used to form new carbon-carbon bonds, a cornerstone of organic synthesis.

This guide provides a comprehensive, practical overview of isoamyl acetoacetate, grounding its physical data in the context of real-world laboratory applications. By understanding the "why" behind the data, researchers can handle, synthesize, and utilize this versatile compound with greater efficiency and safety.

References

-

The Good Scents Company. (n.d.). isoamyl acetoacetate. Retrieved from [Link]1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61296, Isoamyl acetoacetate. Retrieved from [Link]2]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]4]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]]

-

ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. Retrieved from [Link]6]

Sources

- 1. isoamyl acetoacetate, 2308-18-1 [thegoodscentscompany.com]

- 2. Isoamyl acetoacetate | C9H16O3 | CID 61296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoamyl Acetoacetate | 2308-18-1 | TCI AMERICA [tcichemicals.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. ACETOACETIC ACID ISOAMYL ESTER(2308-18-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Isoamyl Acetoacetate

Abstract

Isoamyl acetoacetate (3-methylbutyl acetoacetate) is a valuable β-keto ester intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and pigments. Unlike simpler esters, its synthesis requires careful consideration of reaction equilibria and the thermal stability of the product. This technical guide provides a comprehensive overview of the primary synthetic methodologies for isoamyl acetoacetate, intended for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, compare field-proven protocols, and provide actionable, step-by-step procedures for the two most industrially relevant synthetic routes: the transesterification of ethyl acetoacetate and the direct acetoacetylation of isoamyl alcohol with diketene.

Introduction: The Synthetic Value of a β-Keto Ester

Isoamyl acetoacetate is a derivative of acetoacetic acid, characterized by the presence of a ketone functional group on the β-carbon relative to the ester carbonyl. This unique structural motif imparts significant synthetic versatility. The α-protons, situated between two carbonyl groups, are particularly acidic, allowing for easy formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as a cornerstone for the "acetoacetic ester synthesis," a classical method for constructing substituted methyl ketones.[1][2][3]

The synthesis of isoamyl acetoacetate itself, however, presents distinct challenges compared to simple esterification. The direct esterification with acetoacetic acid is impractical due to the acid's inherent instability, as it readily decarboxylates upon heating.[3] Therefore, industrially and in the laboratory, synthesis relies on more stable and efficient precursors. This guide will focus on the two predominant strategies that leverage commercially available starting materials.

Core Synthetic Strategy 1: Transesterification of Ethyl Acetoacetate

Transesterification is a robust and widely employed method for the synthesis of β-keto esters.[3][4] The process involves the reaction of a readily available β-keto ester, typically ethyl acetoacetate, with a target alcohol—in this case, isoamyl alcohol. The reaction is an equilibrium process, necessitating strategic choices to drive the reaction toward the desired product.

Mechanism and Thermodynamic Considerations

The transesterification reaction can be catalyzed by either acid or, more commonly, a base. In base-catalyzed transesterification, an alkoxide corresponding to the target alcohol (e.g., sodium isoamyloxide) is often used. The mechanism proceeds via nucleophilic acyl substitution:

-

Nucleophilic Attack: The isoamyloxide ion attacks the electrophilic carbonyl carbon of ethyl acetoacetate.[5]

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating the ethoxide ion as the leaving group to yield isoamyl acetoacetate.[5]

The reaction is fundamentally reversible. To achieve high conversion, the equilibrium must be shifted to the product side, a direct application of Le Châtelier's principle. This is typically accomplished by the continuous removal of the more volatile ethanol byproduct through distillation during the reaction.[6] Using an excess of the isoamyl alcohol reactant can also help drive the equilibrium forward.

Catalyst Selection: A Comparative Overview

A variety of catalysts have been developed to improve the efficiency and environmental profile of β-keto ester transesterification. The choice of catalyst impacts reaction time, temperature, and workup complexity.

| Catalyst System | Typical Conditions | Reported Yield | Advantages | Disadvantages | Reference |

| Boric Acid (H₃BO₃) | Xylene, reflux | High | Environmentally benign, low toxicity.[7] | Requires high temperatures and azeotropic water removal. | [7] |

| Silica-Supported Boric Acid | Solvent-free, 100 °C | >90% | Heterogeneous (recyclable), simple workup, solvent-free.[8] | May require longer reaction times (5-7 hours). | [8] |

| Organic Bases (e.g., DMAP) | Toluene or neat, reflux | Good to High | Mild conditions.[8] | Homogeneous catalyst can be difficult to remove. | [8] |

| Lewis Acids (e.g., BF₃·OEt₂) | Varies | Good | Effective for various substrates.[8] | Moisture-sensitive, potentially harsh workup. | [8] |

| Immobilized Lipases (e.g., CALB) | Organic solvent, ~40-60°C | Good | "Green" chemistry, high selectivity, mild conditions.[8] | Higher cost, slower reaction rates. | [8] |

Experimental Protocol: Transesterification Using a Heterogeneous Catalyst

This protocol is a representative procedure based on methods utilizing a recyclable solid acid catalyst, which offers a balance of efficiency and environmental consideration.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Isoamyl alcohol (3-methyl-1-butanol) (1.5 - 2.0 eq)

-

Silica-supported boric acid catalyst (e.g., 5-10 mol%)[8]

-

Toluene (as solvent for azeotropic removal, optional)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a short-path distillation head

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene (if used), and a reflux condenser.

-

Charging Reactants: To the flask, add isoamyl alcohol (1.5 eq), ethyl acetoacetate (1.0 eq), the silica-supported boric acid catalyst, and toluene (if applicable).

-

Reaction: Heat the mixture to a vigorous reflux. The ethanol-toluene azeotrope (or pure ethanol if solvent-free) will begin to collect in the trap. Continue refluxing for 4-8 hours, monitoring the reaction progress by TLC or GC. The reaction is near completion when ethanol is no longer being generated.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If a solvent was used, dilute the mixture with diethyl ether or ethyl acetate. Filter the mixture to recover the heterogeneous catalyst.[8]

-

Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic residues) and then with brine.[9] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude isoamyl acetoacetate by vacuum distillation to obtain the final product.[10]

Experimental Workflow Diagram

Caption: Workflow for Isoamyl Acetoacetate Synthesis via Transesterification.

Core Synthetic Strategy 2: Acetoacetylation with Diketene

For large-scale industrial production, the reaction of an alcohol with diketene is a highly efficient and atom-economical route to acetoacetate esters. Diketene is a strained four-membered lactone that serves as a stable and reactive equivalent of acetoacetic acid itself.

Mechanism and Inherent Advantages

The reaction involves the nucleophilic attack of isoamyl alcohol on one of the carbonyl groups of the diketene molecule, leading to the opening of the strained oxetan-2-one ring.[11]

-

Nucleophilic Attack: The oxygen atom of isoamyl alcohol attacks the electrophilic carbonyl carbon of the lactone in diketene.

-

Ring Opening: This attack results in the cleavage of the acyl-oxygen bond of the four-membered ring.

-

Proton Transfer: A subsequent proton transfer yields the final isoamyl acetoacetate product.

This reaction is essentially irreversible and produces no byproducts, making it highly efficient. The reaction can often be performed neat (without solvent) and may be catalyzed by mild acids or bases, although in some cases, catalysis is not strictly necessary due to the high reactivity of diketene.[11]

Caption: Simplified Mechanism of Acetoacetylation with Diketene.

Experimental Protocol: Reaction with Diketene

DANGER: Diketene is a toxic and highly reactive lachrymator. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Materials:

-

Isoamyl alcohol (1.0 eq)

-

Diketene (1.0-1.05 eq)

-

Triethylamine or other mild base catalyst (optional, e.g., 0.1 mol%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Thermometer

-

Magnetic stirrer with heating/cooling bath

-

Vacuum distillation apparatus

Procedure:

-

Setup: Equip a three-neck flask with a magnetic stir bar, a thermometer, and an addition funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen).

-

Charging Alcohol: Add isoamyl alcohol to the reaction flask and cool it to 0-5 °C using an ice bath.

-

Diketene Addition: Add diketene to the addition funnel. Slowly add the diketene dropwise to the stirred, cooled isoamyl alcohol. Monitor the temperature closely and maintain it below 20 °C to control the exothermic reaction and prevent polymerization of diketene.[11]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor by TLC or IR spectroscopy (disappearance of the diketene C=C stretch).

-

Workup: The reaction mixture can often be purified directly. If a catalyst was used or if neutralization is required, wash the crude product with a dilute solution of sodium bicarbonate, followed by water.

-

Purification: Dry the organic product with anhydrous magnesium sulfate. Purify the crude ester by vacuum distillation to yield the final, high-purity isoamyl acetoacetate.[9]

Concluding Remarks: A Synthesis Guided by Application

The choice between transesterification and the diketene route for synthesizing isoamyl acetoacetate is driven by scale, safety considerations, and economic factors.

-

Transesterification is highly versatile for laboratory-scale synthesis, allowing access to a wide range of β-keto esters from a common precursor. The development of heterogeneous catalysts has made this method greener and more convenient.

-

The Diketene Route offers superior atom economy and is often preferred for large-scale industrial production due to its high efficiency and the absence of byproducts. However, it requires specialized handling procedures due to the hazardous nature of diketene.

Both methods, when executed with a proper understanding of the underlying chemical principles, provide reliable access to isoamyl acetoacetate, a key building block for further chemical innovation.

References

-

Esterification: the synthesis of isoamyl acetate. (n.d.). Retrieved from [Link]

-

Morsch, L., & Farmer, S. (2022). Transesterification. In Master Organic Chemistry. Retrieved from [Link]

-

hemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. (n.d.). Retrieved from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Farmer, S. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. In Chemistry LibreTexts. Retrieved from [Link]

-

Esterification of Artificial Flavors. Synthesis of Isoamyl Acetate. (2021). International Journal of Innovative Science and Research Technology, 6(7). Retrieved from [Link]

-

O'Mahony, G., & Connon, S. J. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(43), 26569-26586. Retrieved from [Link]

-

Enhanced synthesis of isoamyl acetate using liquid-gas biphasic system by the transesterification reaction of isoamyl alcohol obtained from fusel oil. (2016). Journal of Chemical Technology & Biotechnology, 91(1), 113-120. Retrieved from [Link]

-

Mondal, E., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22005-22014. Retrieved from [Link]

-

Diketene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]

-

Reaction synthesis and kinetic modeling of isoamyl acetate via enzymatic esterification in solvent-free system. (2015). Jurnal Teknologi, 77(31). Retrieved from [Link]

-

Synthesis of Isopentyl Acetate (Experiment). (2020). In Chemistry LibreTexts. Retrieved from [Link]

-

The Acylation of β-Keto Ester Dianions. (n.d.). Retrieved from [Link]

- Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst. (1964). Google Patents.

-

Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. (2017). MDPI. Retrieved from [Link]

- Method for preparing acyclic beta keto ester. (2007). Google Patents.

-

Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. (2017). Biofuel Research Journal, 4(1), 569-574. Retrieved from [Link]

-

Reactions of Aldehydes and Ketones with Alcohols. (2020). In Chemistry LibreTexts. Retrieved from [Link]

-

Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride. (1976). Journal of the Chemical Society, Perkin Transactions 2, (1), 8-12. Retrieved from [Link]

-

Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. (2023). Journal of Microbiology and Biotechnology, 33(11), 1493-1500. Retrieved from [Link]

-

Aldehydes And Ketones Important Reactions. (n.d.). In Jack Westin. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ijisrt.com [ijisrt.com]

- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. biofueljournal.com [biofueljournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]

- 11. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

A Spectroscopic Guide to Isoamyl Acetoacetate: Unveiling Molecular Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This technical guide provides an in-depth exploration of the spectroscopic characteristics of isoamyl acetoacetate (also known as 3-methylbutyl 3-oxobutanoate), a key flavor and fragrance agent. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers a robust framework for the structural elucidation and quality control of this important ester.

Introduction to Isoamyl Acetoacetate

Isoamyl acetoacetate is a colorless liquid with a fruity, ethereal aroma.[1] Its molecular formula is C9H16O3, and its structure features both an ester and a ketone functional group.[1][2] This unique combination dictates its chemical properties and, consequently, its spectroscopic signature. Accurate interpretation of its spectra is crucial for confirming its identity, purity, and for understanding its behavior in various applications.

Below is a diagram illustrating the chemical structure of isoamyl acetoacetate, with atoms numbered for reference in the subsequent spectroscopic analysis.

Sources

isoamyl acetoacetate CAS 2308-18-1 properties

An In-Depth Technical Guide to Isoamyl Acetoacetate (CAS 2308-18-1): Properties, Synthesis, and Analysis

Executive Summary

This technical guide provides a comprehensive overview of isoamyl acetoacetate (CAS 2308-18-1), a beta-keto ester of significant interest in the flavor, fragrance, and chemical synthesis sectors. Known chemically as 3-methylbutyl 3-oxobutanoate, this compound is valued for its distinct ethereal, sweet, and fruity aroma, often described as reminiscent of green apple and ripe banana.[1] This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth information on its chemical and physical properties, a representative synthesis and purification protocol, detailed analytical methodologies for characterization, and essential safety and handling guidelines. The objective is to furnish a practical and scientifically grounded reference that explains not only the procedures but also the underlying chemical principles, thereby ensuring both technical accuracy and field-proven insight.

Chemical Identity and Physical Properties

Isoamyl acetoacetate is a colorless liquid characterized by its unique organoleptic profile.[1][2] It is structurally defined as the ester formed between isoamyl alcohol and acetoacetic acid.[3] Its identity and core physical characteristics are summarized below.

Table 1: Chemical Identifiers for Isoamyl Acetoacetate

| Identifier | Value | Source |

| CAS Number | 2308-18-1 | [1] |

| IUPAC Name | 3-methylbutyl 3-oxobutanoate | [2][4] |

| Synonyms | Isopentyl acetoacetate, Acetoacetic acid isoamyl ester | [2] |

| Molecular Formula | C₉H₁₆O₃ | [1][4] |

| Molecular Weight | 172.22 g/mol | [1][2][4] |

| EINECS Number | 218-991-5 | [2] |

Table 2: Physical and Chemical Properties of Isoamyl Acetoacetate

| Property | Value | Source |

| Appearance | Colorless clear liquid | [1][2] |

| Odor | Ethereal, sweet, fruity, green, winey, ripe banana | [1] |

| Boiling Point | 222-224 °C (at 760 mmHg) | [1] |

| 89-91 °C (at 6.0 mmHg) | [1][2] | |

| Specific Gravity | 0.956 - 0.964 (at 25 °C) | [1] |

| Refractive Index | 1.426 - 1.430 (at 20 °C) | [1] |

| Flash Point | 101.67 °C (215 °F) | [1] |

| Solubility | Soluble in alcohol and oils; insoluble in water | [1][2] |

| Vapor Pressure | 0.167 mmHg (at 25 °C, est.) | [1] |

Synthesis and Purification

The synthesis of beta-keto esters like isoamyl acetoacetate requires careful consideration of reaction conditions to prevent undesirable side reactions, such as self-condensation or decarboxylation of the acetoacetic acid moiety. While direct esterification with acetoacetic acid is challenging due to its instability, a common and effective industrial method is the transesterification of a more stable acetoacetate ester, such as ethyl acetoacetate, with isoamyl alcohol.

Synthetic Strategy: Transesterification

The principle of this approach is to react isoamyl alcohol with ethyl acetoacetate in the presence of a catalyst. The reaction equilibrium is driven forward by the removal of the more volatile ethanol byproduct. This method is favored because it utilizes stable, commercially available starting materials and allows for controlled reaction conditions, leading to higher yields and purity.

Representative Laboratory Protocol

This protocol describes a general, self-validating procedure for the synthesis of isoamyl acetoacetate. Quantities should be adjusted based on the desired scale.

-

Catalyst Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium isoamyloxide by adding a small, catalytic amount of sodium metal (e.g., 0.05 equivalents) to an excess of dry isoamyl alcohol (e.g., 3-4 equivalents). The reaction is complete when all the sodium has dissolved. The use of a freshly prepared alkoxide catalyst is crucial to ensure an anhydrous environment, preventing hydrolysis of the ester.

-

Transesterification Reaction: To the freshly prepared catalyst solution, add ethyl acetoacetate (1.0 equivalent). The large excess of isoamyl alcohol serves both as a reactant and as the solvent, maximizing the concentration of the desired alcohol to shift the equilibrium.

-

Driving the Equilibrium: Heat the reaction mixture to a gentle reflux. The temperature should be maintained to allow for the selective distillation of the ethanol byproduct through the reflux condenser into a distillation head. The removal of ethanol is the critical step for driving the reaction to completion, a direct application of Le Châtelier's principle. Monitor the reaction progress by periodically taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the disappearance of ethyl acetoacetate.

-

Reaction Quench and Workup: Once the reaction is complete (typically >95% conversion by GC), cool the mixture to room temperature. Carefully neutralize the catalyst by adding a weak acid, such as a saturated aqueous solution of ammonium chloride. This step is essential to prevent base-catalyzed side reactions during purification.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, then filter to remove the agent.

Purification by Fractional Distillation

The final purification is achieved by fractional distillation under reduced pressure.

-

Solvent Removal: First, remove the excess isoamyl alcohol under vacuum.

-

Fractional Distillation: Increase the vacuum and heat to distill the isoamyl acetoacetate. Distilling under reduced pressure is critical to prevent thermal decomposition, as beta-keto esters can be susceptible to degradation at their atmospheric boiling points. Collect the fraction boiling at the expected temperature range (e.g., 89-91 °C at 6 mmHg).[1][2] The purity of the collected fractions should be confirmed by GC analysis.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis of isoamyl acetoacetate.

Analytical Characterization and Quality Control

A multi-technique approach is required for the unambiguous identification and quality assessment of isoamyl acetoacetate, ensuring both structural integrity and purity.

Gas Chromatography (GC)

GC is the primary method for assessing the purity of isoamyl acetoacetate and for monitoring reaction progress.

-

Principle: The compound is volatilized and separated from impurities based on its boiling point and interaction with a stationary phase. A Flame Ionization Detector (FID) is typically used for quantification due to its excellent sensitivity to organic compounds.

-

Typical Protocol: An aliquot of the sample is diluted in a suitable solvent (e.g., hexane or ethyl acetate) and injected into a GC system equipped with a capillary column (e.g., DB-Wax or similar polar phase).[5] The purity is determined by the relative area percentage of the main peak. Commercial suppliers often specify a purity of >97.0% by GC.

Spectroscopic Methods

Spectroscopic analysis provides definitive structural confirmation. While specific spectral data for isoamyl acetoacetate is available for reference, the following describes the expected characteristic signals.[6]

-

¹H NMR Spectroscopy: Proton NMR confirms the presence of all key structural fragments. The keto-enol tautomerism of the acetoacetate moiety results in two sets of signals, with the keto form typically predominating.

-

Keto Form: A singlet around 2.2 ppm (acetyl CH₃), a singlet around 3.4 ppm (active methylene, -C(O)CH₂C(O)-), a triplet around 4.1 ppm (ester methylene, -OCH₂-), and signals corresponding to the isoamyl group (a multiplet for the CH, a triplet for the CH₂, and a doublet for the two terminal CH₃ groups).

-

-

¹³C NMR Spectroscopy: Carbon NMR is used to confirm the carbon skeleton and the presence of carbonyl groups. Two distinct carbonyl signals are expected: one around 200 ppm for the ketone and another around 167 ppm for the ester.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electron Ionization (EI-MS) would show the molecular ion peak (m/z 172) and characteristic fragments corresponding to the loss of the isoamyloxy group or parts of the acetoacetyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups. Two strong absorption bands in the carbonyl region are expected: one around 1745 cm⁻¹ for the ester C=O stretch and another around 1720 cm⁻¹ for the ketone C=O stretch.

Table 3: Illustrative Analytical Data for Isoamyl Acetoacetate

| Technique | Parameter | Expected Value/Observation |

| GC-FID | Purity | >97.0% |

| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm (s, 2H, -COCH₂CO-), ~2.2 ppm (s, 3H, -COCH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~200 ppm (Ketone C=O), ~167 ppm (Ester C=O), ~50 ppm (Active CH₂) |

| IR | Wavenumber (cm⁻¹) | ~1745 cm⁻¹ (Ester C=O), ~1720 cm⁻¹ (Ketone C=O) |

| MS (EI) | m/z | 172 [M]⁺, fragments from loss of -OR and acetyl groups |

Analytical Workflow Diagram

Caption: A standard workflow for the quality control of isoamyl acetoacetate.

Applications in Research and Industry

The primary application of isoamyl acetoacetate stems from its desirable organoleptic properties.

-

Flavor and Fragrance Industry: It is widely used as a flavoring agent in food products and as a fragrance component in consumer goods.[1][7] Its profile—described as sweet, ethereal, fruity, with notes of green apple and ripe banana—makes it suitable for creating fruit-forward scents in shampoos, body lotions, and perfumes.[1] In flavor compositions, it can impart subtle fruity notes to banana, pear, or mango profiles.[1]

-

Chemical Synthesis: As a beta-keto ester, isoamyl acetoacetate is a versatile intermediate in organic synthesis. The active methylene group is readily deprotonated to form a nucleophilic enolate, which can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and acylations. This makes it a valuable building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical's integrity.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition.[7] TCI America recommends storing under an inert gas, noting that the compound is moisture-sensitive.

-

Fire Safety: Isoamyl acetoacetate is a combustible liquid with a relatively high flash point of 101.67 °C.[1] Keep away from open flames, sparks, and heat. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical, or foam) in case of a fire.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated during cleanup.

Conclusion

Isoamyl acetoacetate (CAS 2308-18-1) is a commercially significant specialty chemical with well-defined physical and chemical properties. Its synthesis is reliably achieved through transesterification, and its purity and structure are confirmed through a standard suite of analytical techniques including GC, NMR, MS, and IR. While its primary role is in the flavor and fragrance industry, its chemical functionality as a beta-keto ester provides opportunities for its use as a synthetic intermediate. Adherence to proper safety and handling protocols is essential for its use in any research or industrial setting. This guide provides the foundational knowledge necessary for professionals to effectively and safely utilize isoamyl acetoacetate in their work.

References

- [No Source]

-

The Good Scents Company. (n.d.). isoamyl acetoacetate. Retrieved from [Link]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

-

IndiaMART. (n.d.). Iso Amyl Aceto Acetate (Truth Labs Approved), Purity: 100%. Retrieved from [Link]

- [No Source]

-

NIST. (n.d.). Acetoacetic acid isoamyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- [No Source]

- [No Source]

-

National Center for Biotechnology Information. (n.d.). Isoamyl acetoacetate. PubChem Compound Database. Retrieved from [Link]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

-

Occupational Safety and Health Administration (OSHA). (n.d.). n-Amyl Acetate - Isoamyl Acetate. Retrieved from [Link]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

Sources

- 1. isoamyl acetoacetate, 2308-18-1 [thegoodscentscompany.com]

- 2. Isoamyl acetoacetate | C9H16O3 | CID 61296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. Acetoacetic acid isoamyl ester [webbook.nist.gov]

- 5. osha.gov [osha.gov]

- 6. ACETOACETIC ACID ISOAMYL ESTER(2308-18-1) 1H NMR [m.chemicalbook.com]

- 7. Isoamyl Acetoacetate | 2308-18-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

A Comprehensive Technical Guide to the Solubility of Isoamyl Acetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realms of pharmaceutical sciences, chemical synthesis, and formulation development, a thorough understanding of a compound's solubility is paramount. It is a critical physicochemical parameter that dictates formulation strategies, reaction kinetics, and ultimately, the bioavailability and efficacy of active pharmaceutical ingredients. This guide provides an in-depth exploration of the solubility characteristics of isoamyl acetoacetate, a key ester with applications ranging from flavor and fragrance to specialty chemical synthesis.

As a Senior Application Scientist, my objective is to present not just data, but a foundational understanding of the principles governing solubility. This document is structured to provide a logical progression from theoretical concepts to practical, actionable laboratory protocols. We will delve into the molecular interactions that define solubility, present reasoned estimations of isoamyl acetoacetate's behavior in a wide array of organic solvents based on a close structural analog, and provide a detailed, self-validating experimental workflow for precise solubility determination.

Understanding Isoamyl Acetoacetate and the Principles of Solubility

Isoamyl acetoacetate (isopentyl 3-oxobutanoate) is an organic compound characterized by its ester and ketone functional groups. Its molecular structure inherently dictates its interaction with various solvents. The fundamental principle governing solubility is "like dissolves like," which refers to the compatibility of intermolecular forces between the solute (isoamyl acetoacetate) and the solvent.

The key physicochemical properties of isoamyl acetoacetate are:

-

Molecular Formula: C₉H₁₆O₃

-

Appearance: Colorless clear liquid (est)[1]

-

Specific Gravity: 0.956 to 0.964 @ 25.00 °C[1]

-

Boiling Point: 222.00 to 224.00 °C @ 760.00 mm Hg[1]

-

LogP (o/w): 1.740 (est)[1]

The ester and ketone moieties in isoamyl acetoacetate can participate in dipole-dipole interactions and can act as hydrogen bond acceptors. The isoamyl group, a branched five-carbon chain, contributes to its nonpolar character. Therefore, its solubility will be highest in solvents that have a similar balance of polarity and hydrogen bonding capability.

Solubility Profile of Isoamyl Acetoacetate in Common Organic Solvents

The following table presents the expected solubility of isoamyl acetoacetate in various organic solvents, with the understanding that these values are strong estimations based on the behavior of isoamyl acetate. It is anticipated that isoamyl acetoacetate will be miscible or highly soluble in most of these solvents.

| Solvent | Polarity (Dielectric Constant) | Expected Solubility of Isoamyl Acetoacetate | Rationale for High Solubility |

| Alcohols | |||

| Methanol | 32.7 | Miscible | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 24.5 | Miscible | Polar protic solvent, similar to methanol. |

| Isopropanol | 19.9 | Miscible | Less polar than ethanol but still a good hydrogen bond donor/acceptor. |

| Ketones | |||

| Acetone | 20.7 | Miscible | Polar aprotic solvent with a strong dipole moment. |

| Esters | |||

| Ethyl Acetate | 6.02 | Miscible | Similar ester functionality, promoting "like dissolves like." |

| Chlorinated Solvents | |||

| Dichloromethane | 9.08 | Miscible | Aprotic solvent with moderate polarity. |

| Chloroform | 4.81 | Miscible | Less polar than dichloromethane but an effective solvent for esters. |

| Aromatic Hydrocarbons | |||

| Toluene | 2.38 | Soluble | Nonpolar solvent, interacts well with the isoamyl group. |

| Aliphatic Hydrocarbons | |||

| Hexane | 1.88 | Soluble | Very nonpolar solvent, solubility driven by the alkyl chain. |

Experimental Determination of Isoamyl Acetoacetate Solubility: A Validated Protocol

To obtain precise solubility data for isoamyl acetoacetate in specific organic solvents, a robust and validated experimental method is essential. The following protocol is based on the widely accepted shake-flask method, adapted for the analysis of a liquid solute in organic solvents.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility determination. It involves equilibrating a saturated solution of the solute in the solvent of interest over a defined period and at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Stability and Degradation of Isoamyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Stability Landscape of Isoamyl Acetoacetate

Isoamyl acetoacetate, a key contributor to the characteristic flavors and fragrances in various consumer and pharmaceutical products, possesses a chemical structure that, while bestowing its desirable sensory properties, also presents inherent stability challenges. As a β-keto ester, it is susceptible to a range of degradation pathways that can impact product quality, efficacy, and shelf-life. This technical guide, prepared for the discerning eye of researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stability and degradation profile of isoamyl acetoacetate. By delving into the fundamental chemistry, outlining robust analytical methodologies for stability assessment, and presenting a systematic approach to forced degradation studies, this document aims to equip the reader with the necessary knowledge to anticipate, control, and mitigate the degradation of this important compound.

Section 1: Physicochemical Properties of Isoamyl Acetoacetate

A thorough understanding of the intrinsic properties of isoamyl acetoacetate is fundamental to predicting its behavior under various environmental conditions.

| Property | Value | Reference |

| Chemical Formula | C9H16O3 | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ethereal, fruity, herbaceous, winey, fermented apple-like | [1] |

| Boiling Point | 89.00 to 91.00 °C @ 6.00 mm Hg | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

| Density | 0.954 g/cm³ (at 10°C) | [1] |

| Refractive Index | 1.426-1.433 | [1] |

Section 2: Core Stability Challenges and Degradation Pathways

The chemical structure of isoamyl acetoacetate, characterized by the presence of both an ester and a ketone functional group in a β-relationship, dictates its primary degradation pathways. The active methylene group situated between the two carbonyls is a key feature influencing its reactivity.

Keto-Enol Tautomerism: A Precursor to Reactivity

Isoamyl acetoacetate exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is influenced by the solvent polarity, with the enol form being more significant in non-polar solvents due to the formation of an intramolecular hydrogen bond.[2] The presence of the enol tautomer can influence the molecule's susceptibility to certain degradation reactions.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without complete decomposition of the parent molecule.

[3]3.2.1 Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of isoamyl acetoacetate in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of isoamyl acetoacetate in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

3.2.2 Oxidative Degradation

-

Prepare a solution of isoamyl acetoacetate in a suitable solvent.

-

Add an appropriate volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at specified time points.

3.2.3 Thermal Degradation

-

In Solution:

-

Prepare a solution of isoamyl acetoacetate.

-

Incubate the solution at an elevated temperature (e.g., 80°C).

-

Collect samples at various time intervals.

-

-

Solid State:

-

Place a known amount of pure isoamyl acetoacetate in a vial.

-

Expose the vial to a high temperature (e.g., 80°C) in a stability chamber.

-

At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

-

3.2.4 Photolytic Degradation

-

Expose a solution of isoamyl acetoacetate and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light with aluminum foil.

-

Analyze the samples after the exposure period.

Section 4: Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of isoamyl acetoacetate and the formation of its degradation products.

[4][5][6]#### 4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like isoamyl acetoacetate and its potential degradation products.

[7][8][9]4.1.1 Sample Preparation for GC-MS

-

Dilute the samples from the forced degradation studies with a suitable solvent (e.g., ethyl acetate).

-

For headspace analysis, samples can be heated in a sealed vial to allow volatile compounds to partition into the headspace for injection.

[7]4.1.2 Illustrative GC-MS Method Parameters

| Parameter | Typical Setting |

| Column | DB-5ms (or equivalent) |

| Injector Temperature | 250°C |

| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ion Source Temperature | 230°C |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile degradation products.

[4][5][10]4.2.1 Sample Preparation for HPLC

-

Dilute the samples from the forced degradation studies with the mobile phase.

-

Filter the samples through a 0.45 µm syringe filter before injection.